Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-1-(phenylmethyl)-
Description
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-1-(phenylmethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with additional functional groups that enhance its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H11N2O3S+ |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-benzyl-3-hydroxy-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C13H11N2O3S/c16-11-10-6-7-19-12(10)14(13(17)15(11)18)8-9-4-2-1-3-5-9/h1-7,10,18H,8H2/q+1 |
InChI Key |
AIJRVRKXFOBWLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=C3C(C=CS3)C(=O)N(C2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-1-(phenylmethyl)- typically involves multi-step reactions. One common method includes the Gewald reaction, followed by Dieckmann cyclization and Krapcho decarboxylation . These reactions are carried out under specific conditions to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Catalysts such as copper sulfate and sodium ascorbate are often employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-1-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as VEGFR-2, which plays a crucial role in angiogenesis and tumor growth . By binding to these targets, the compound can disrupt cellular processes and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but may have different functional groups that alter their chemical and biological properties.
Pyrido[2,3-d]pyrimidines: Another class of heterocyclic compounds with a fused ring system similar to Thieno[2,3-d]pyrimidines.
Uniqueness
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-1-(phenylmethyl)- is unique due to its specific functional groups that enhance its reactivity and biological activity. Its ability to inhibit key enzymes and pathways involved in disease processes makes it a valuable compound for therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
